![molecular formula C20H24N6O3S B10874832 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(furan-2-ylmethyl)piperidine-1-carbothioamide](/img/structure/B10874832.png)
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(furan-2-ylmethyl)piperidine-1-carbothioamide
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Overview
Description
4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a furan ring, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethoxyphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Formation of the Tetrahydropyridine Ring: This involves the cyclization of an appropriate precursor, such as a 1,5-diketone, in the presence of a base.
Coupling with the Furan Ring: The final step involves coupling the tetrazole and tetrahydropyridine intermediates with a furan derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the tetrahydropyridine ring.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it to a more reduced form.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the tetrazole ring can yield amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its tetrahydropyridine structure.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It can be used as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-DIMETHOXYPHENYL)-4-(2-FUROYL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 5-[4-(3,4-DIMETHOXYPHENYL)TETRAHYDRO-1H,3H-FURO[3,4-C]FURAN-1-YL]-1,3-BENZODIOXOLE
Uniqueness
The uniqueness of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE lies in its combination of a tetrazole ring with a tetrahydropyridine and furan ring. This combination is not commonly found in other compounds, making it a valuable structure for exploring new chemical and biological properties.
Properties
Molecular Formula |
C20H24N6O3S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-(furan-2-ylmethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C20H24N6O3S/c1-27-17-6-5-14(12-18(17)28-2)19-22-24-26(23-19)15-7-9-25(10-8-15)20(30)21-13-16-4-3-11-29-16/h3-6,11-12,15H,7-10,13H2,1-2H3,(H,21,30) |
InChI Key |
RECYLRVYEOGFAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCN(CC3)C(=S)NCC4=CC=CO4)OC |
Origin of Product |
United States |
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